molecular formula C15H21NO2 B10851777 N-cyclohexyl-2-(4-methoxyphenyl)acetamide CAS No. 330467-51-1

N-cyclohexyl-2-(4-methoxyphenyl)acetamide

Cat. No.: B10851777
CAS No.: 330467-51-1
M. Wt: 247.33 g/mol
InChI Key: OUQSDJMKYLLVED-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexylamine group linked to a 4-methoxyphenylacetamide scaffold. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.33 g/mol.

Properties

CAS No.

330467-51-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H21NO2/c1-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17)

InChI Key

OUQSDJMKYLLVED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-methoxyphenylacetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylacetamide.

    Reduction: Formation of N-cyclohexyl-2-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Oncology Applications

Antitumor Activity
N-cyclohexyl-2-(4-methoxyphenyl)acetamide has been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits significant antiproliferative activity against several human tumor cell lines, including PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). The MTT assay revealed IC50 values of approximately 4.42 μmol L–1 for PC-3 cells, outperforming the positive control, 5-fluorouracil, which had an IC50 of 6.39 μmol L–1.

Mechanism of Action
The mechanism underlying its antitumor effects appears to involve the inhibition of specific molecular targets associated with cancer pathways. The compound's structure facilitates interactions with cellular targets, leading to the modulation of signaling pathways involved in cell proliferation and survival.

Pharmacological Insights

Drug Discovery
The compound is a candidate for drug discovery efforts aimed at targeting diseases such as cancer and inflammation. Structure-activity relationship studies have been conducted to assess its binding affinities to various biological targets through computational docking and in vitro assays. Preliminary results indicate promising efficacy in modulating disease pathways.

Inflammation Modulation
Research has also focused on the compound's role in inhibiting prostaglandin synthesis, which is crucial in inflammatory processes. Biochemical assays measuring cyclooxygenase (COX) activity have suggested that this compound may effectively reduce prostaglandin synthesis, thereby alleviating inflammation.

Biochemical Applications

Enzymatic Inhibition
In enzymology studies, the compound has been evaluated for its inhibitory effects on enzymes that are critical therapeutic targets in cancer treatment. Enzyme assays have demonstrated significant inhibitory activity against specific enzymes implicated in tumorigenesis, further highlighting its potential as a therapeutic agent.

Chemical Biology Relevance
As part of a broader dictionary of small chemical compounds with biological interest, this compound serves as a reference molecule for researchers exploring similar structures or properties in biochemical pathways.

Comparative Analysis with Other Compounds

A comparative study of this compound with other thiadiazole derivatives indicates that its unique combination of functional groups imparts distinct biological activities. Modifications to its structure have resulted in derivatives with varied antiproliferative activities, showcasing the versatility of this compound as a chemical scaffold.

Data Summary Table

Application Area Key Findings Methodology
OncologySignificant antiproliferative activity against multiple tumor cell linesMTT assay
PharmacologyPotential drug candidate for cancer/inflammation; promising binding affinitiesStructure-activity relationship studies
BiochemistryInhibits COX activity; reduces prostaglandin synthesisBiochemical assays
EnzymologyInhibitory effects on therapeutic target enzymesEnzyme assays
Chemical BiologyReference molecule for similar compoundsDatabase inclusion

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclohexyl-2-(4-methoxyphenyl)acetamide with analogous compounds in terms of synthesis , structural features , physicochemical properties , and biological activities .

Key Observations :

  • The target compound’s synthesis via the Ugi reaction (34% yield) is less efficient compared to imidazolone-containing analogue 4f (90% yield), likely due to steric or electronic effects from the methoxy group .
  • Substituents like nitro (-NO₂) or sulfamoyl (-SO₂N(CH₃)₂) groups significantly alter polarity and reactivity, as seen in compounds and .
Physicochemical Properties
Compound Melting Point (°C) IR Spectral Peaks (cm⁻¹) logP Molecular Weight (g/mol)
This compound 139–143 1651 (C=O amide), 1608 (C=C aromatic) ~2.5* 247.33
4f 174 1712 (C=O), 1631 (C=O imidazolone) N/A 223.23
4r 139–143 1651 (C=O amide), 1512 (C-O methoxy) ~2.5* 336.42
N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide N/A N/A 2.24 340.44

Notes:

  • The methoxy group in the target compound contributes to a moderate logP (~2.5), balancing lipophilicity and solubility. In contrast, the sulfamoyl group in increases polarity (logP = 2.24) but reduces membrane permeability.

Key Observations :

  • The 2-oxopyrrolidin-1-yl group in 4r may enhance anticonvulsant activity by modulating GABAergic pathways .

Biological Activity

N-cyclohexyl-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its structural formula:

C15H21NO2\text{C}_{15}\text{H}_{21}\text{NO}_2

This compound features a cyclohexyl group attached to an acetamide moiety, with a 4-methoxyphenyl substituent that is crucial for its biological interactions.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, leading to alterations in enzyme conformation and function. The pathways influenced by this compound may vary depending on the biological context in which it is studied .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • A549 (Lung Cancer) : Demonstrated potent apoptotic effects at lower concentrations compared to standard treatments like cisplatin .
Cell Line IC50 (µM) Effect
MCF-736.9High apoptosis levels
A54971.8Significant DNA synthesis inhibition

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) : The compound showed a notable inhibition percentage, suggesting potential applications in treating neurodegenerative diseases .
Enzyme Inhibition (%)
Acetylcholinesterase49.92

Case Studies

  • MCF-7 Cell Line Study :
    • In a study evaluating various derivatives, this compound was found to induce apoptosis in MCF-7 cells at concentrations comparable to cisplatin, showcasing its potential as an anticancer agent .
  • A549 Cell Line Analysis :
    • Another study highlighted the compound's ability to inhibit DNA synthesis in A549 cells significantly, indicating its role as a potential chemotherapeutic agent .

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